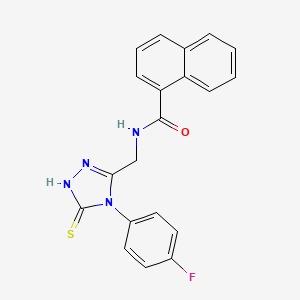

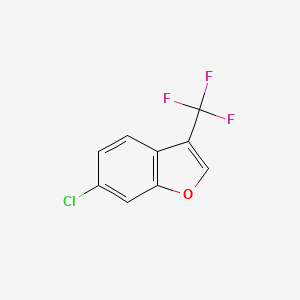

![molecular formula C12H7N3O4 B2446469 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid CAS No. 500300-26-5](/img/structure/B2446469.png)

2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid” is a chemical compound with the molecular formula C12H7N3O4 . It has a molecular weight of 257.2 .

Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 283 degrees Celsius .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- The development of novel antiallergy agents led to the synthesis of over 50 new derivatives of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid, showing significant intravenous activity against allergies. These compounds, including their ester forms for improved oral absorption, were evaluated using the rat PCA assay, demonstrating antiallergy activity up to 400 times that of disodium cromoglycate (DSCG) (Althuis et al., 1980).

- A prototype compound, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, was developed showing tenfold more potency than DSCG in antiallergy activity. This highlights the compound's potential as an oral antiallergy agent with significant efficacy (Althuis et al., 1979).

Antiviral and Antiproliferative Properties

- CL 306,293, a substituted quinoline carboxylic acid, demonstrated potent antiproliferative properties and inhibited the development of clinical disease in a murine model of immunodeficiency induced by a mixture of LP-BM5 retroviruses. This compound's effects are attributed to its antiproliferative properties, making it more efficacious and potent than 3'-azido-3'-deoxythymidine in this model (Scott et al., 1993).

Antioxidant Activity

- New compounds synthesized through the Biginelli reaction, namely hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones, showed promising antioxidant properties. The compounds containing thiourea moiety exhibited better activity, indicating their potential in antioxidant applications (Ismaili et al., 2008).

Material Science and Photodiode Applications

- The synthesis of a novel compound for photodiode applications, ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate (3ABPQC), was reported. Thin films of ABPQC prepared using thermal evaporation showed remarkable optical behavior with unique optical response representations, indicating their utility in designing and manufacturing organic photodiodes (Elkanzi et al., 2020).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes in contact with skin . If eye irritation persists, medical advice or attention should be sought .

Propiedades

IUPAC Name |

2,4-dioxo-1H-pyrimido[4,5-b]quinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4/c16-10-8-7(11(17)18)5-3-1-2-4-6(5)13-9(8)14-12(19)15-10/h1-4H,(H,17,18)(H2,13,14,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYSISHGTFQZKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=N2)NC(=O)NC3=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

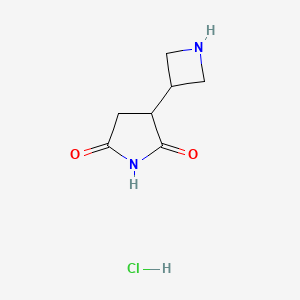

![N-(4-chlorophenethyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide](/img/structure/B2446388.png)

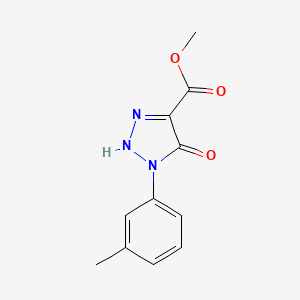

![1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2446399.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide](/img/structure/B2446400.png)

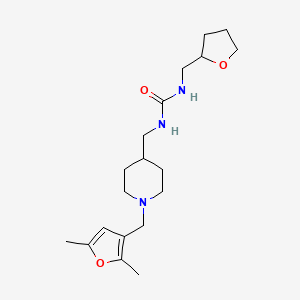

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2446404.png)

![4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2446405.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B2446406.png)

![2-(5-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile](/img/structure/B2446408.png)